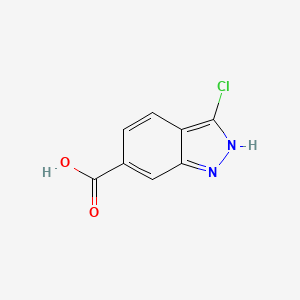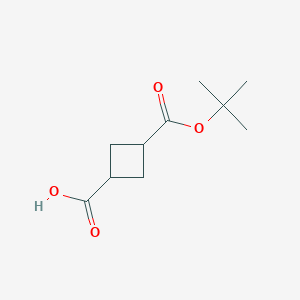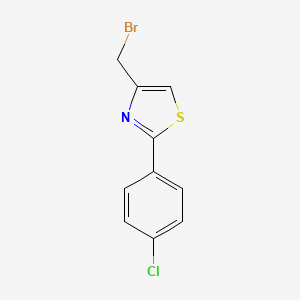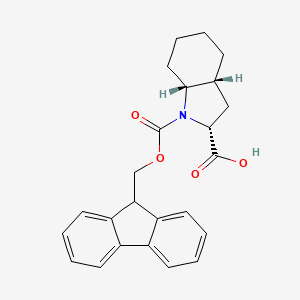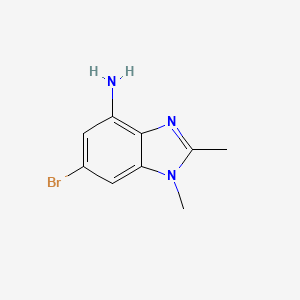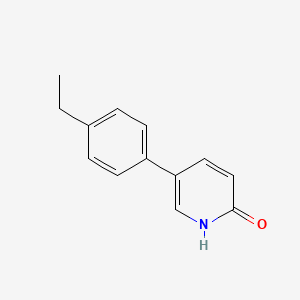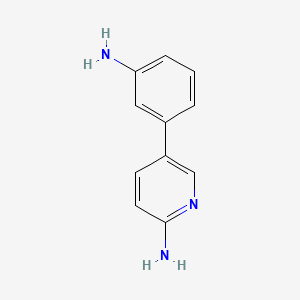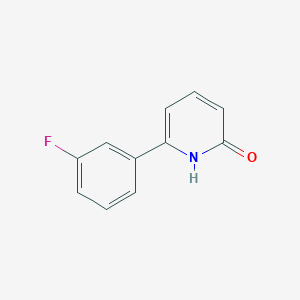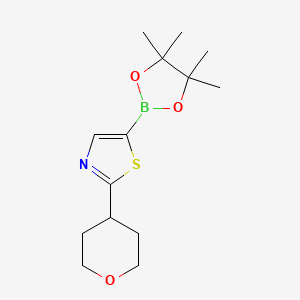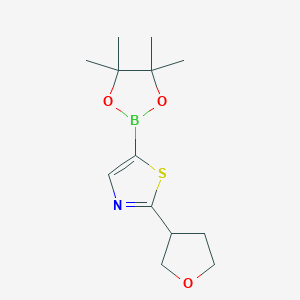
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that features a thiazole ring substituted with a tetrahydrofuran group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It is known that boronic esters like this compound are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is highly tolerant of various functional groups and operates under mild conditions .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their specific structures.
Pharmacokinetics
It’s important to note that the susceptibility of boronic esters to hydrolysis can be influenced by factors such as ph, which can affect their stability and thus their bioavailability .
Result of Action
The primary result of the action of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, which can affect their stability and reactivity, is known to be influenced by pH . Additionally, storage conditions can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the thiazole ring.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This is achieved by reacting the thiazole derivative with a boronic acid pinacol ester reagent under suitable conditions, often involving a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Cross-Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Oxidation Products: Boronic acids or borates.
Reduction Products: Boranes or borohydrides.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry:
Biological Research: Used in the synthesis of biologically active molecules and probes.
Material Science: Employed in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid
- Thiazole-5-boronic acid pinacol ester
- 2-Methylthiazole-5-boronic acid pinacol ester
Uniqueness
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a tetrahydrofuran group and a boronic acid pinacol ester moiety, which provides enhanced reactivity and stability in cross-coupling reactions compared to similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.
Properties
IUPAC Name |
2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHTERYDXWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
